Tert-butyl 6-(methylamino)pyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-(methylamino)pyridazine-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in the growth and spread of cancer cells.
Mécanisme D'action
Tert-butyl 6-(methylamino)pyridazine-3-carboxylate works by inhibiting the activity of a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that promote the survival and proliferation of cancer cells. By inhibiting BTK, Tert-butyl 6-(methylamino)pyridazine-3-carboxylate can block these pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 6-(methylamino)pyridazine-3-carboxylate has been shown to have a number of biochemical and physiological effects in preclinical studies. It can induce cell death in cancer cells, inhibit the growth and spread of tumors, and enhance the activity of immune cells that can help to fight cancer. However, it can also have some toxic effects on healthy cells, particularly in the blood and immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Tert-butyl 6-(methylamino)pyridazine-3-carboxylate is its specificity for BTK, which can make it more effective and less toxic than other kinase inhibitors. However, its limited solubility and low stability can make it difficult to work with in lab experiments. Additionally, its toxicity to healthy cells can make it challenging to determine the optimal dosage and treatment regimen.
Orientations Futures
There are several future directions for the research and development of Tert-butyl 6-(methylamino)pyridazine-3-carboxylate. One area of focus is on improving its solubility and stability, which could make it easier to work with in lab experiments and increase its potential for clinical use. Another direction is on identifying biomarkers that can predict which patients are most likely to respond to Tert-butyl 6-(methylamino)pyridazine-3-carboxylate. Finally, there is ongoing research into combining Tert-butyl 6-(methylamino)pyridazine-3-carboxylate with other drugs or therapies to enhance its effectiveness and reduce its toxicity.
Méthodes De Synthèse
The synthesis of Tert-butyl 6-(methylamino)pyridazine-3-carboxylate involves a multi-step process that starts with the reaction of 2-cyanopyridine with tert-butylamine to form tert-butyl 2-cyanopyridine-3-carboxylate. This intermediate is then reacted with methylamine to form tert-butyl 6-(methylamino)pyridazine-3-carboxylate, which is the final product. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
Tert-butyl 6-(methylamino)pyridazine-3-carboxylate has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to be effective in inhibiting the growth and spread of cancer cells in preclinical studies and is currently being evaluated in clinical trials.
Propriétés
IUPAC Name |
tert-butyl 6-(methylamino)pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-5-6-8(11-4)13-12-7/h5-6H,1-4H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXGUJLGFICVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN=C(C=C1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-(methylamino)pyridazine-3-carboxylate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.